molecular formula C24H26N4O4S B6480067 5-[(4-ethoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941000-50-6

5-[(4-ethoxyphenyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B6480067
CAS No.: 941000-50-6
M. Wt: 466.6 g/mol
InChI Key: ZLSFZIUFTMNXDX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a carbonitrile group, a sulfonyl group, and an ethoxyphenyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, is a key feature. The sulfonyl group attached to the piperidine ring could impart polarity to the molecule, and the ethoxyphenyl group could contribute to its lipophilicity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbonitrile group might undergo nucleophilic addition reactions, and the oxazole ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility could be influenced by the polar sulfonyl group and the nonpolar ethoxyphenyl group. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Properties

IUPAC Name

5-(4-ethoxyanilino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-3-31-20-8-6-19(7-9-20)26-24-22(16-25)27-23(32-24)18-4-10-21(11-5-18)33(29,30)28-14-12-17(2)13-15-28/h4-11,17,26H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSFZIUFTMNXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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